(-)-alpha-Pinene

Vue d'ensemble

Description

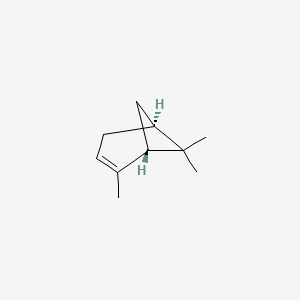

(-)-alpha-Pinene is a naturally occurring organic compound found in the oils of many species of coniferous trees, particularly pines. It is a bicyclic monoterpene and one of the most widely encountered terpenes in nature. This compound is known for its distinctive pine-like aroma and is a major component of turpentine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(-)-alpha-Pinene can be synthesized through several methods. One common synthetic route involves the pyrolysis of alpha-pinene-rich turpentine oil. The reaction conditions typically include high temperatures ranging from 300°C to 400°C. Another method involves the catalytic isomerization of beta-pinene to alpha-pinene using acidic catalysts such as aluminum chloride.

Industrial Production Methods

Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the kraft process in the paper industry. The distillation process separates the various components of turpentine, allowing for the isolation of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-alpha-Pinene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce compounds such as pinene oxide, verbenone, and verbenol.

Reduction: Reduction of this compound can yield pinane.

Substitution: It can undergo halogenation reactions to form compounds like alpha-pinene chlorohydrin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.

Major Products

Oxidation: Pinene oxide, verbenone, verbenol.

Reduction: Pinane.

Substitution: Alpha-pinene chlorohydrin.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Properties

Research indicates that (-)-alpha-Pinene exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown its effectiveness against human ovarian cancer, hepatocellular carcinoma, and leukemia cells. In vitro assays revealed that this compound induces apoptosis and cell cycle arrest in cancer cells by modulating pathways such as CDKN1B/p27-CDK1 and ATM-p53-Chk2 .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to reduce cerebral edema and improve neurobehavioral functions in models of ischemic stroke. The compound enhances synaptic transmission through GABA_A receptors, which may contribute to its anxiolytic effects .

1.3 Anti-inflammatory and Antioxidative Activities

this compound has been recognized for its anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory disorders. It also exhibits antioxidative effects by reducing oxidative stress in cellular models, thus protecting against DNA damage .

Agricultural Applications

2.1 Insecticidal and Antimicrobial Properties

The insecticidal activity of this compound has been documented against various pests, making it a potential natural pesticide. Additionally, its antimicrobial properties extend to bacteria and fungi, positioning it as a candidate for natural preservatives in agricultural practices .

Food and Fragrance Industry

3.1 Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its distinctive pine aroma. It serves as an important precursor for synthesizing other flavor compounds such as terpineol and linalool .

3.2 Fragrance Component

The fragrance industry employs this compound in creating perfumes and scented products due to its pleasant scent profile. Its versatility allows it to be incorporated into various formulations, enhancing the overall olfactory experience .

Industrial Applications

4.1 Solvent Properties

this compound is used as a solvent in paints and printing inks due to its effective solvency properties. Its inclusion helps improve the quality of products while maintaining a favorable safety profile .

4.2 Polymer Synthesis

The compound is also significant in materials science for synthesizing polymers with enhanced properties compared to those derived from traditional petrochemical sources .

Table 1: Biological Activities of this compound

Table 2: Industrial Applications of this compound

Case Studies

Case Study 1: Neuroprotective Effects in Ischemic Stroke

A study investigated the effects of this compound on rats subjected to ischemic stroke. Results demonstrated significant reductions in infarct size and improvements in behavioral tests when treated with this compound, indicating its potential for managing neurodegenerative conditions .

Case Study 2: Anticancer Activity Against Hepatocellular Carcinoma

Research involving HepG2 liver cancer cells showed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and induced G2/M phase cell cycle arrest, highlighting its therapeutic potential against liver cancer .

Mécanisme D'action

The mechanism of action of (-)-alpha-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of neurotransmitters such as acetylcholine, which contributes to its bronchodilator effects. Additionally, this compound can inhibit the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-Pinene: Another common monoterpene found in coniferous trees, with a similar structure but different stereochemistry.

Limonene: A monoterpene with a citrus aroma, found in the rinds of citrus fruits.

Camphene: A bicyclic monoterpene with a structure similar to (-)-alpha-Pinene but with different functional groups.

Uniqueness

This compound is unique due to its high abundance in nature and its distinctive pine-like aroma. Its diverse range of applications in various fields, from chemistry to medicine, highlights its versatility and importance as a natural compound.

Activité Biologique

(-)-alpha-Pinene, a bicyclic monoterpene found in various plants, particularly conifers, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including its anti-inflammatory, antimicrobial, neuroprotective, and anticancer effects, supported by case studies and research findings.

- Molecular Formula : C₁₀H₁₈

- Molar Mass : 154.25 g/mol

- Structure : A bicyclic monoterpene with a characteristic pine aroma.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves the disruption of microbial cell membranes and inhibition of enzyme activities:

| Microorganism | Inhibition Concentration | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Sub-MIC levels | Inhibition of phospholipase activity |

| Candida albicans | Sub-MIC levels | Disruption of cell membrane integrity |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to significantly reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes:

- Study Findings : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various models of neurodegeneration. It enhances cognitive function and reduces oxidative stress:

- Case Study : In a hypoxia-induced rat model, administration of this compound improved behavioral outcomes and reduced cerebral edema . The treatment restored memory function as evidenced by increased latency times in passive avoidance tests.

| Treatment Group | Behavioral Improvement | Statistical Significance |

|---|---|---|

| Control | Baseline | - |

| Hypoxia | Decreased | p < 0.001 |

| Hypoxia + alpha-Pinene | Increased | p < 0.05 |

4. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mitochondrial pathways:

- Mechanism : The compound promotes ROS formation leading to mitochondrial dysfunction, which triggers apoptosis in human hepatocellular carcinoma cells (HepG2) .

| Cancer Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HepG2 | G2/M phase arrest | Down-regulation of miR-221 |

| HeLa | Reduced proliferation | ROS-mediated signaling |

Propriétés

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-66-4 | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026501 | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |

CAS No. |

80-56-8, 25766-18-1, 2437-95-8 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pinene resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25766-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025766181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67 °F (NTP, 1992), -62.5 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-alpha-Pinene?

A1: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) spectroscopy have been used to study the chiral properties of this compound and its derivatives. [, ] These techniques provide insights into the molecule's three-dimensional structure and how its chirality influences its interactions.

Q3: How does this compound interact with biological systems?

A3: this compound exhibits various biological activities, including insecticidal and antimicrobial effects. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] The presence of an allylic methyl group in its bicyclic structure contributes to this inhibitory activity. []

Q4: What are the downstream effects of this compound's interaction with its targets?

A4: The inhibition of AChE by this compound can disrupt nerve function in insects, leading to paralysis and death. [] This mechanism underlies its potential as a natural insecticide.

Q5: Does the enantiomeric purity of alpha-Pinene influence its biological activity?

A5: Yes, studies have shown that the enantiomers of alpha-Pinene can exhibit different biological activities. For example, in Dendroctonus ponderosae (mountain pine beetle), this compound demonstrated a significant anti-aggregation effect, while (+)-alpha-Pinene showed limited impact. [] This difference highlights the importance of chirality in biological interactions.

Q6: What is the environmental fate of this compound?

A6: this compound is a volatile compound that can undergo atmospheric degradation through reactions with ozone and hydroxyl radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which impact air quality and climate. []

Q7: Are there any ecotoxicological concerns associated with this compound?

A7: While generally considered safe, high concentrations of this compound can have adverse effects on aquatic organisms. [] It's crucial to consider its potential ecological impact and implement responsible waste management practices to minimize any negative effects.

Q8: What are the main applications of this compound?

A8: this compound is primarily used in the fragrance and flavor industries due to its pleasant pine aroma. [] It's also being investigated for its potential use as a bio-based solvent, insecticide, and antimicrobial agent. []

Q9: Are there any challenges in formulating this compound for specific applications?

A9: this compound's volatility and low water solubility can pose challenges for its formulation and delivery in certain applications. [] Encapsulation techniques and the use of suitable carriers can help overcome these limitations and improve its stability and bioavailability. []

Q10: What analytical techniques are used to characterize and quantify this compound?

A10: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] Chiral GC-MS enables the separation and analysis of its enantiomers. []

Q11: Are there any specific considerations for the validation of analytical methods for this compound?

A11: Validation of analytical methods for this compound should consider its volatility. Proper sample preparation and storage techniques are crucial to minimize losses during analysis. []

Q12: What are potential future directions for this compound research?

A12: Future research can explore:* Developing sustainable and efficient methods for this compound production from renewable sources. []* Investigating its potential in drug discovery, particularly focusing on its anti-inflammatory and anti-cancer properties. []* Understanding the molecular mechanisms underlying its diverse biological activities. []* Assessing its long-term environmental fate and impact. []

Q13: What are the opportunities for cross-disciplinary collaboration in this compound research?

A13: Collaboration between chemists, biologists, environmental scientists, and engineers can foster a comprehensive understanding of this compound. Interdisciplinary efforts can lead to the development of innovative applications and sustainable practices related to this versatile monoterpene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.